4-Hydroxyantipyrine glucuronide
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Overview
Description
4-Hydroxyantipyrine glucuronide is a metabolite of antipyrine, a compound historically used as an analgesic and antipyretic. The compound is formed through the glucuronidation of 4-Hydroxyantipyrine, a process that enhances its solubility and facilitates its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyantipyrine glucuronide typically involves the enzymatic glucuronidation of 4-Hydroxyantipyrine. This process is catalyzed by UDP-glucuronosyltransferase enzymes in the liver. The reaction conditions generally include the presence of UDP-glucuronic acid as a co-substrate .
Industrial Production Methods
Industrial production of this compound follows similar enzymatic pathways but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity, including temperature, pH, and substrate concentration .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyantipyrine glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions .
Common Reagents and Conditions
The glucuronidation reaction requires UDP-glucuronic acid and UDP-glucuronosyltransferase enzymes. The reaction is typically carried out at physiological pH and temperature to mimic the conditions in the human liver .
Major Products
The major product of the glucuronidation reaction is this compound itself. Hydrolysis of this compound can regenerate 4-Hydroxyantipyrine and glucuronic acid .
Scientific Research Applications
4-Hydroxyantipyrine glucuronide has several applications in scientific research:
Pharmacokinetics: It is used to study the metabolism and excretion of antipyrine and related compounds.
Toxicology: The compound helps in understanding the detoxification pathways of xenobiotics in the liver.
Analytical Chemistry: It serves as a standard in the development of analytical methods for detecting glucuronide conjugates in biological samples.
Drug Development: Insights into its formation and excretion are valuable for designing drugs with improved pharmacokinetic properties.
Mechanism of Action
4-Hydroxyantipyrine glucuronide exerts its effects primarily through its role in the detoxification and excretion of 4-Hydroxyantipyrine. The glucuronidation process increases the solubility of 4-Hydroxyantipyrine, facilitating its excretion via urine. This mechanism involves the molecular target UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid to 4-Hydroxyantipyrine .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyantipyrine: The parent compound, which undergoes glucuronidation to form 4-Hydroxyantipyrine glucuronide.
3-Hydroxymethylantipyrine: Another metabolite of antipyrine that undergoes similar metabolic pathways.
Norantipyrine: A demethylated metabolite of antipyrine.
Uniqueness
This compound is unique due to its enhanced solubility and excretion properties compared to its parent compound. This makes it a valuable marker for studying liver function and drug metabolism .
Properties
CAS No. |
28070-40-8 |
---|---|
Molecular Formula |
C17H20N2O8 |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C17H20N2O8/c1-8-13(15(23)19(18(8)2)9-6-4-3-5-7-9)26-17-12(22)10(20)11(21)14(27-17)16(24)25/h3-7,10-12,14,17,20-22H,1-2H3,(H,24,25)/t10-,11-,12+,14-,17+/m0/s1 |
InChI Key |
XVEWXARTQXMHQC-IZURVTBUSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
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